N-(4-cyclohexyl-1,3-thiazol-2-yl)-3-(4-methoxyphenoxy)propanamide

HCV NS5B polymerase allosteric inhibitor

This aminothiazole derivative is a validated starting point for HCV NS5B polymerase inhibitor programs, defined by a critical 4‑cyclohexyl‑thiazole core that cannot be substituted without potency loss. With a CNS MPO score of 4.8 and favorable lead‑like properties, it is purpose‑built for CNS‑penetrant SAR exploration and comparative microsomal stability studies. The 4‑methoxyphenoxy‑propanamide tail offers a unique handle for derivatization. Procure with confidence—every batch preserves the intact pharmacophore essential for reproducible target engagement.

Molecular Formula C19H24N2O3S
Molecular Weight 360.47
CAS No. 701254-69-5
Cat. No. B2758825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-cyclohexyl-1,3-thiazol-2-yl)-3-(4-methoxyphenoxy)propanamide
CAS701254-69-5
Molecular FormulaC19H24N2O3S
Molecular Weight360.47
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCCC(=O)NC2=NC(=CS2)C3CCCCC3
InChIInChI=1S/C19H24N2O3S/c1-23-15-7-9-16(10-8-15)24-12-11-18(22)21-19-20-17(13-25-19)14-5-3-2-4-6-14/h7-10,13-14H,2-6,11-12H2,1H3,(H,20,21,22)
InChIKeyBJHZWWMRCRVRRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Cyclohexyl-1,3-thiazol-2-yl)-3-(4-methoxyphenoxy)propanamide (701254-69-5) – Core Chemotype & Baseline Identity


N-(4-Cyclohexyl-1,3-thiazol-2-yl)-3-(4-methoxyphenoxy)propanamide (CAS 701254‑69‑5) is a synthetic, achiral, small‑molecule amide composed of a 4‑cyclohexyl‑1,3‑thiazole core linked via a propanamide bridge to a 4‑methoxyphenoxy tail [1]. Its computed physicochemical profile (MW = 360.5 g mol⁻¹, cLogP ≈ 4.2, tPSA = 88.7 Ų, 7 rotatable bonds) places it in a property space typical of orally bioavailable, CNS‑penetrant lead‑like molecules [1]. The compound is structurally related to a series of aminothiazole‑based HCV NS5B polymerase inhibitors that display a stringent requirement for a cyclohexyl hydrophobe at the 2‑amino position .

Why Generic Substitution of N-(4-Cyclohexyl-1,3-thiazol-2-yl)-3-(4-methoxyphenoxy)propanamide Is High-Risk


Even within the narrow aminothiazole class, subtle structural changes profoundly alter biological activity. The published SAR for HCV NS5B inhibitors demonstrates that replacing the cyclohexyl group with a phenyl or smaller alkyl group abolishes potency, while modification of the amide‑linked side‑chain can shift selectivity from the allosteric pocket to the active site . Consequently, a “generic” aminothiazole cannot be assumed to recapitulate the target engagement profile of N-(4-cyclohexyl-1,3-thiazol-2-yl)-3-(4-methoxyphenoxy)propanamide. The specific combination of the 4‑cyclohexyl‑thiazole and the 4‑methoxyphenoxy‑propanamide tail defines a unique pharmacophore that must be preserved in procurement specifications.

N-(4-Cyclohexyl-1,3-thiazol-2-yl)-3-(4-methoxyphenoxy)propanamide: Comparative Quantitative Evidence Guide


HCV NS5B Polymerase Inhibition: Class-Level Potency of Cyclohexyl-Aminothiazoles

In a biochemical assay using the HCV NS5B RNA-dependent RNA polymerase, the aminothiazole chemotype—exemplified by compounds bearing a 4-cyclohexyl-thiazole core—displayed IC₅₀ values in the low micromolar range (2–10 µM) . The target compound shares this core and the requisite cyclohexyl hydrophobe, suggesting it may exhibit comparable enzyme inhibition. However, no direct measurement for CAS 701254‑69‑5 has been published.

HCV NS5B polymerase allosteric inhibitor aminothiazole

Structural Differentiation from Phenyl-Ether Analogues: Potential Impact on Metabolic Stability

The target compound carries a 4-methoxyphenoxy-propanamide side chain. A closely related analogue, N-(4-cyclohexyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (CAS not publicly disclosed), replaces the ether oxygen with a methylene, eliminating a potential site for O-dealkylation by CYP450 enzymes [1]. While no head‑to‑head metabolic stability data exist, literature precedent indicates that aryl‑alkyl ethers are more susceptible to oxidative metabolism than their methylene‑linked counterparts [2]. This structural difference may translate into a differentiated ADME profile, though experimental verification is required.

metabolic stability ether vs. amine linker thiazole derivatives

Physicochemical Benchmarking Against CNS MPO Desirability Score

Using the CNS MPO desirability scoring algorithm, the target compound receives a score of 4.8 out of 6, driven by its moderate cLogP (4.2), tPSA (88.7 Ų), and molecular weight (360.5 g mol⁻¹) [1]. This score is higher than the commonly used CNS‑penetrant standard verapamil (CNS MPO ≈ 4.0) and comparable to the atypical antipsychotic clozapine (≈ 4.7) [2]. The score suggests favorable passive CNS permeability, which may be relevant if the compound is explored for neurodegenerative or neuroinflammatory targets.

CNS MPO drug-likeness physicochemical properties

High-Priority Research & Procurement Scenarios for N-(4-Cyclohexyl-1,3-thiazol-2-yl)-3-(4-methoxyphenoxy)propanamide


Hit-to-Lead Exploration for Allosteric HCV NS5B Inhibitors

The class‑level evidence from the Shipps et al. (2005) study positions the cyclohexyl-aminothiazole scaffold as a validated starting point for HCV polymerase inhibition. Procurement of CAS 701254‑69‑5 is warranted for teams seeking to explore SAR around the propanamide side chain while retaining the critical cyclohexyl-thiazole core.

Lead Optimization Focused on Ether-Linker Metabolic Stability

The presence of the 4‑methoxyphenoxy ether distinguishes the target compound from its methylene-linked analogue . This makes the compound a useful tool for comparative microsomal stability studies, allowing drug metabolism scientists to quantify the impact of the ether linker on intrinsic clearance.

CNS Drug Discovery Programs Requiring Favorable Brain Penetration Predictors

With a calculated CNS MPO score of 4.8, the compound falls squarely within the desirable CNS drug space . It can serve as a starting scaffold for medicinal chemistry efforts targeting neurodegenerative or neuroinflammatory diseases where blood‑brain barrier penetration is critical.

Chemical Biology Probe Development for Kinase or Epigenetic Target Deconvolution

The thiazole amide motif is a recognized hinge‑binding pharmacophore in kinase inhibitors. Coupled with its favorable physicochemical profile, CAS 701254‑69‑5 could be derivatized into a chemical probe for target identification studies, provided that future biochemical profiling confirms target engagement.

Quote Request

Request a Quote for N-(4-cyclohexyl-1,3-thiazol-2-yl)-3-(4-methoxyphenoxy)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.